4-Hydroxylamino-2,6-dinitrotoluene
Overview
Description
4-hydroxylamino-2,6-dinitrotoluene is a member of the class of nitrotoluenes that is 2,6-dinitrotoluene bearing an additional hydroxylamino substituent at position 4. It has a role as a xenobiotic metabolite. It is a nitrotoluene and a member of hydroxylamines.
Scientific Research Applications
Biodegradation and Environmental Remediation
4-Hydroxylamino-2,6-dinitrotoluene (4-HADNT) is a significant intermediate in the biodegradation of 2,4,6-trinitrotoluene (TNT) by various microorganisms. Studies have shown that white rot fungus, Phanerochaete chrysosporium, can degrade TNT to 4-HADNT, which is further processed into less harmful compounds (Michels & Gottschalk, 1994). Similarly, Clostridium acetobutylicum has been found to reduce TNT through hydroxylamino-nitrotoluene intermediates, including 4-HADNT, providing insights into bioremediation strategies for nitroaromatic compounds in contaminated environments (Hughes et al., 1998).
Analytical Methods and Metabolite Identification
Innovative techniques for the identification and analysis of 4-HADNT as a metabolite of TNT have been developed. One study used thin-layer chromatography and laser time-of-flight mass spectrometry for one-step isolation and identification of unstable 4-HADNT (Maeda et al., 2006). This advancement in analytical methodology is crucial for monitoring the environmental fate of TNT and its metabolites.
Understanding Chemical Stability and Transformations
Research has been conducted to understand the stability and transformation pathways of 4-HADNT in various conditions. For instance, studies have shown that hydroxylamines like 4-HADNT, produced as intermediates in the reduction of nitroaromatic compounds, are unstable in the presence of oxygen, leading to the formation of other compounds (Wang et al., 2004). This knowledge is essential for managing and mitigating environmental risks associated with these compounds.
Potential in Phytotransformation Studies
The role of 4-HADNT in the phytotransformation of TNT by aquatic plants has been investigated. A study found that Myriophyllum aquaticum transforms TNT to 4-HADNT, which is then subject to further biotransformation processes (Wang et al., 2003). This indicates the potential use of plants in the remediation of TNT-contaminated water bodies.
Participation in Hematotoxicity
A study has explored the role of 4-HADNT in the hematotoxicity caused by TNT exposure. It was found that 4-HADNT, as a metabolite of TNT, participates in hematotoxic effects, such as methemoglobin formation and hemolysis, providing valuable insights into the health risks associated with TNT exposure (Shinkai et al., 2015).
Properties
IUPAC Name |
N-(4-methyl-3,5-dinitrophenyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-4-6(9(12)13)2-5(8-11)3-7(4)10(14)15/h2-3,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTDEAQRSCMCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208005 | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59283-75-9 | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59283-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxylamino-2,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.